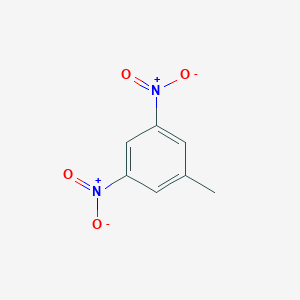

3,5-Dinitrotoluene

説明

Overview of Dinitrotoluene Isomers and Their Significance in Research

Dinitrotoluene isomers are characterized by a toluene molecule substituted with two nitro groups. The structural variations among the isomers lead to differences in their physical and chemical properties, which in turn influence their behavior in the environment and their interactions with biological entities. Research into DNT isomers is significant for several reasons:

Environmental Contamination: DNTs are common contaminants at sites associated with their production and use, such as former and active military ammunition plants and chemical manufacturing facilities. epa.govnih.govepa.gov Understanding the behavior of individual isomers in different environmental matrices (soil, water, air) is crucial for assessing contamination levels and developing remediation strategies.

Biodegradation and Bioremediation: Microorganisms play a significant role in the transformation and degradation of nitroaromatic compounds like DNTs. Research investigates the microbial communities and enzymatic pathways involved in DNT biodegradation, with the goal of developing bioremediation techniques for contaminated sites. researchgate.netmdpi.comjyi.org

Environmental Fate and Transport: Studies examine how DNT isomers are transported through the environment, including processes like leaching into groundwater, volatilization, photolysis, and adsorption to soil and sediment particles. nih.govepa.govhealth.milcdc.gov

Biological Interactions: Research explores the uptake and transformation of DNT isomers by plants and their effects on microbial communities in contaminated soils and waters. nih.govepa.govsmolecule.com

Historical Context of Dinitrotoluene Production and Environmental Release

Dinitrotoluenes have been produced on a large scale since the early 20th century, primarily as intermediates in the synthesis of 2,4,6-trinitrotoluene (TNT) and toluene diisocyanate (TDI). wikipedia.orgwikipedia.orgdtic.mil TDI is a key component in the production of polyurethane foams. The nitration of toluene with nitric and sulfuric acids is the main industrial process for producing DNTs. wikipedia.orgdtic.mil This process typically yields a mixture of DNT isomers, with 2,4-DNT and 2,6-DNT being the predominant products. epa.govepa.govhealth.mil

Environmental release of DNTs has historically occurred through various pathways associated with these industrial activities. Wastewater discharge from manufacturing plants, spills, and improper disposal of energetic materials have contributed to the presence of DNTs in soil, groundwater, and surface water. epa.govnih.govepa.govnih.gov Former munitions sites are particularly significant sources of DNT contamination. nih.govepa.govhealth.mil While production processes and waste management practices have evolved, legacy contamination at historical sites remains a significant environmental concern.

Comparative Analysis of Dinitrotoluene Isomers (2,4-DNT, 2,6-DNT, and Minor Isomers including 3,5-DNT) in Research

Research has often focused on the most abundant isomers, 2,4-DNT and 2,6-DNT, due to their higher concentrations in technical mixtures and their prevalence at contaminated sites. However, comparative studies examining the behavior and fate of different DNT isomers, including the minor ones like 3,5-DNT, are essential because their structural differences can lead to variations in their environmental persistence, mobility, and interactions with biological systems.

For example, studies on biodegradation have indicated that the degradability of DNT isomers can vary. Some research suggests that 2,4-DNT may be more readily degraded by certain microorganisms than 2,6-DNT, although the effectiveness of biodegradation is highly dependent on the specific microbial consortia and environmental conditions. researchgate.netepa.govhealth.mildtic.miloecd.org Limited studies have examined the biodegradation of minor isomers like 3,5-DNT compared to the major isomers. One study noted that while 2,4- and 2,6-DNT were the focus of most biodegradation research, there was one study that examined the degradation of several DNT isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DNT) and found no mineralization of these isomers during a six-week incubation period with an inoculum. oecd.org

Differences in physical properties like water solubility and octanol-water partition coefficients (Kow) among isomers can influence their mobility and potential for bioaccumulation. DNT isomers generally have relatively low log Kow values (1.98–2.18), suggesting that significant bioaccumulation in aquatic organisms is unlikely. nih.govepa.govhealth.milcdc.gov However, their moderate solubility allows for transport in groundwater and surface water. epa.govepa.govhealth.mil

Comparative research findings highlight that while 2,4-DNT and 2,6-DNT are the most studied, the behavior of minor isomers such as 3,5-DNT in the environment and biological systems may differ, necessitating specific investigation.

Here is a table summarizing some comparative properties and research findings for key DNT isomers:

| Property/Finding | 2,4-Dinitrotoluene (2,4-DNT) | 2,6-Dinitrotoluene (2,6-DNT) | 3,5-Dinitrotoluene (3,5-DNT) | Minor Isomers (2,3-DNT, 2,5-DNT, 3,4-DNT) |

| Abundance in Technical Grade DNT | ~75% epa.govepa.govhealth.mil | ~20% epa.govepa.govhealth.mil | ~5% (combined with other minor isomers) epa.govepa.gov | ~5% (combined with 3,5-DNT) epa.govepa.gov |

| Environmental Occurrence | Common epa.govnih.govepa.govnih.gov | Common epa.govnih.govepa.govnih.gov | Detected at some sites cdc.gov | Detected at some sites cdc.gov |

| Biodegradation (Aerobic) | Generally studied more researchgate.netepa.govhealth.mildtic.miloecd.org | Generally studied more, potentially slower than 2,4-DNT researchgate.netepa.govhealth.mildtic.miloecd.org | Limited studies, no mineralization observed in one study oecd.org | Limited studies oecd.org |

| Photolysis in Water | Studied health.milcdc.gov | Rapid in surface layers health.mil | Not specifically detailed in sources | Not specifically detailed in sources |

| Bioaccumulation Potential | Low nih.govepa.govhealth.milcdc.gov | Low nih.govepa.govhealth.milcdc.gov | Low (implied by general DNT properties) nih.govepa.govhealth.milcdc.gov | Low (implied by general DNT properties) nih.govepa.govhealth.milcdc.gov |

| Plant Uptake | Expected nih.govepa.gov | Expected nih.govepa.gov | Can be taken up by plants smolecule.com | Not specifically detailed in sources |

Rationale for Focused Academic Inquiry on this compound

While 2,4-DNT and 2,6-DNT have been extensively studied due to their prevalence, focused academic inquiry on this compound is warranted for several reasons, primarily related to the relative lack of specific information on this minor isomer and potential unique characteristics:

Limited Research Data: Compared to 2,4- and 2,6-DNT, there is significantly less published research specifically addressing the environmental fate, biodegradation pathways, and biological interactions of 3,5-DNT. oecd.org This data gap hinders a comprehensive understanding of its behavior in contaminated environments.

Potential for Different Behavior: Even minor structural differences between isomers can lead to variations in their physical-chemical properties and how they interact with environmental and biological systems. For instance, the symmetrical positioning of the nitro groups in 3,5-DNT might influence its reactivity, degradation rates, or uptake by organisms differently compared to the asymmetrical isomers. While general properties of DNTs are often discussed collectively, specific data for 3,5-DNT is often limited.

Occurrence at Contaminated Sites: Despite being a minor component of technical-grade DNT, 3,5-DNT has been detected at contaminated sites, including in groundwater near former explosives factories. cdc.govnih.gov Its presence, even at lower concentrations, necessitates understanding its potential persistence and mobility in these environments.

Specific Biological Interactions: Although general toxicity information exists for DNTs as a group, specific details regarding the biological activity and transformation of 3,5-DNT are less available. Research on its uptake by plants has been noted, indicating a need for further investigation into its fate within biological tissues. smolecule.com

Focused academic inquiry on this compound is therefore crucial to fill existing knowledge gaps, accurately assess its environmental impact, and develop effective strategies for managing contamination at sites where it is present.

特性

IUPAC Name |

1-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIFULUFLANOCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210803 | |

| Record name | 3,5-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Sublimes, Boiling point = 315 °C /extrapolated from vapor pressure data/ | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

404 °F | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/447 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Soluble in benzene, ethyl ether, ethanol, chloroform, carbon disulfide | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2772 at 111 °C, 1.32 | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/447 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

4.05X10-4 mm Hg at 25 °C | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow orthrhombic needles from acetic acid, Yellowish, reddish needles from acetic acid | |

CAS No. |

618-85-9 | |

| Record name | 3,5-Dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B651857LG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/447 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

93 °C | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Distribution and Transport of 3,5-dinitrotoluene

Occurrence and Detection in Contaminated Environmental Compartments

Dinitrotoluenes, including the 3,5-isomer, are commonly detected in various environmental media near areas of historical or ongoing industrial activity involving their production or use cdc.govepa.govepa.govcdc.gov.

Soil Contamination Levels and Distribution

Soil contamination by dinitrotoluenes is a significant environmental issue, often linked to manufacturing facilities, waste streams, and military sites where propellants or explosives containing DNTs were handled or disposed of epa.govepa.govtaylorandfrancis.comcdc.gov. Residues of DNTs have been observed on the surface of military live-fire training soils cdc.gov.

Specific data on 3,5-DNT soil contamination levels are less extensive compared to the major isomers (2,4- and 2,6-DNT). However, 3,5-Dinitrotoluene has been identified in soils at former Army installations. For instance, concentrations of this compound were reported at 5,140 ug/g in soils collected from the Hastings East, Nebraska site and 745 ug/g at the Raritan, New Jersey Army installation nih.gov. Another study investigating explosive remnants in soils from affected areas reported 3,5-DNT concentrations ranging from 0.40 to 0.90 µg/kg researchgate.net.

The distribution of DNTs in soil can be influenced by various factors, including the nature of the release (e.g., spills, deposition from manufacturing processes, leaching from buried waste) and soil properties, particularly organic matter content, which affects sorption epa.govepa.govenviro.wiki.

Here is a table summarizing reported this compound soil concentrations:

| Location | Concentration (ug/g) | Reference |

| Hastings East, Nebraska Army Installation | 5,140 | nih.gov |

| Raritan, New Jersey Army Installation | 745 | nih.gov |

Here is a table summarizing reported this compound soil concentrations from another study:

| Location (Affected Areas) | Concentration (µg/kg) | Reference |

| Various (Nigeria) | 0.40 - 0.90 | researchgate.net |

Surface Water and Groundwater Contamination

Due to their moderate water solubility and relatively low volatility, DNTs, including 3,5-DNT, have the potential to be transported in surface water and groundwater epa.govepa.govepa.gov. This makes releases to water significant environmental concerns epa.govepa.gov. DNTs have been commonly found in surface water and groundwater at hazardous waste sites associated with ammunition waste or DNT manufacturing/processing facilities epa.govepa.govcdc.gov.

While much of the available data focuses on 2,4- and 2,6-DNT, the 3,5-DNT isomer has also been identified in water sources. For example, 2,3-, 2,5-, 3,4-, and 3,5-DNT isomers were detected in both monitoring wells and some private water supply wells near the Badger Army Ammunition Plant site in Wisconsin cdc.govnih.gov. DNT levels as high as 10,000 µg/L (10 mg/L) were reported in potable groundwater at the Joliet Army Ammunition Plant in Illinois cdc.govnih.gov.

Detection methods for dinitrotoluene isomers in water samples include techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) epa.govnih.govnih.gov.

Environmental Partitioning and Mobility Studies

The behavior of this compound in the environment is governed by its physical and chemical properties, which influence its partitioning between different environmental compartments and its mobility.

Water Solubility and Its Implications for Aqueous Transport

This compound is described as slightly soluble in water iarc.fr. A reported water solubility for 3,5-DNT is 180 mg/L at 20°C iarc.fr. This moderate solubility is a key factor in its potential for transport in aqueous phases, including surface water and groundwater epa.govepa.govepa.gov. Unless degraded, DNTs are expected to persist in water for extended periods due to their relatively low volatility and moderate solubility epa.govepa.gov. This allows for their transport through hydrological systems epa.govepa.gov.

Here is a table showing the water solubility of this compound:

| Property | Value | Temperature (°C) | Reference |

| Water Solubility | 180 mg/L | 20 | iarc.fr |

Volatilization Rates from Environmental Matrices

Volatilization of dinitrotoluenes, including 3,5-DNT, from water and moist soil surfaces is expected to occur slowly cdc.govnih.gov. This is attributed to their low vapor pressures and low Henry's Law constants epa.govnih.gov. For 2,4-DNT, a volatilization half-life of >400 days has been estimated in an environmental aquatic water body under specific conditions cdc.gov. While specific experimental volatilization rates for 3,5-DNT are limited in the provided data, its estimated Henry's Law constant of 9.3X10⁻⁸ atm-cu m/mole suggests that volatilization from moist soil surfaces is not expected to be a significant fate process nih.gov. Similarly, 3,5-DNT is not expected to volatilize from dry soil surfaces based on its extrapolated vapor pressure of 4.05X10⁻⁴ mm Hg at 25 °C nih.gov.

Bioavailability and Potential for Biouptake in Ecological Systems

Bioavailability of DNTs from environmental media is a complex aspect of their ecological behavior. While information specifically on the bioavailability of 3,5-DNT is limited, general principles regarding DNT isomers and related nitroaromatic compounds can provide insight. Sorption to soil can reduce the bioavailability of organic compounds to organisms cdc.gov. The bioavailability and toxicity of DNTs to plants are significantly influenced by soil properties, with an inverse correlation observed between toxicity and soil organic matter content for 2,4- and 2,6-DNT epa.gov.

Plant Uptake and Translocation Mechanisms

Direct measurements of plant uptake of DNT isomers, including 3,5-DNT, are not extensively documented in the provided sources. However, plant uptake is predicted to occur based on their physicochemical properties, such as the octanol-water partition coefficient (log Kow) cdc.gov. The relatively low log Kow values of DNT isomers (1.98–2.18) suggest that plant uptake is possible cdc.gov. Structural analogy with other compounds like 4-nitrotoluene and dinitrobenzene, which are taken up by plants, also suggests that DNTs could be readily absorbed by plants cdc.gov.

The ability of organic compounds to be taken up by plant roots is influenced by their hydrophobicity, often assessed using the log Kow researchgate.net. Compounds with log P (log Kow) values typically between -1.0 and 4.0 are considered capable of passive diffusion into plant roots and subsequent translocation into shoots researchgate.net. Moderately hydrophobic compounds with log Kow values between 1 and 3 are often assumed to have the highest uptake by plants researchgate.netacs.org. The log Kow for DNT isomers falls within this range, supporting the prediction of plant uptake cdc.gov.

Studies on related nitroaromatic compounds like 2,4,6-TNT and its byproduct 4-amino-2,6-DNT have shown plant uptake that is inversely proportional to soil organic carbon content cdc.gov. While specific translocation mechanisms for 3,5-DNT are not detailed, the general understanding is that compounds taken up by roots can be translocated within the plant researchgate.netresearchgate.net. Factors influencing uptake and translocation include the compound's physicochemical properties (like molecular mass and hydrophobicity), plant characteristics, and environmental media factors researchgate.net.

Bioconcentration and Bioaccumulation Potential in Aquatic Organisms

The potential for bioconcentration and bioaccumulation of dinitrotoluenes, including 3,5-DNT, in aquatic organisms is generally considered low cdc.govcdc.govdtic.mil. This is supported by the relatively low log octanol-water partition coefficients (log Kow) of the DNT isomers (1.98–2.18), which suggest that they would not bioaccumulate significantly in environmental organisms cdc.gov.

Measured bioconcentration factors (BCFs) for DNT isomers in fish also indicate a low potential for bioaccumulation cdc.govcdc.gov. For example, steady-state whole-fish BCFs for 2,4-DNT measured in carp were reported as 9.15 and 4.15 cdc.gov. BCF values for mixed DNT isomers in carp over a 6-week period ranged from 0.6–2.9 at a nominal concentration of 0.25 ppm and 3.2–21.2 at 0.025 ppm cdc.gov. BCF values of <2.7 were also measured for 3,4-DNT in carp cdc.gov. These data collectively suggest that bioaccumulation in fish and other aquatic organisms is expected to be low cdc.gov.

Bioconcentration factor (BCF) is a key indicator of a compound's tendency to bioaccumulate in aquatic organisms, representing the ratio of the chemical's concentration in the organism to its concentration in the surrounding water unl.edu. Based on a classification scheme and an estimated log Kow of 2.18, an estimated BCF of 13 for this compound suggests that the potential for bioconcentration in aquatic organisms is low nih.gov.

Nitroaromatic munitions constituents are generally weakly hydrophobic, and their bioaccumulative potential is low dtic.mil. High elimination rates for these compounds can result in a rapid loss of body residue when organisms are transferred to clean water dtic.mil.

Advanced Analytical Methodologies for 3,5-dinitrotoluene in Research

Chromatographic Techniques for Isomer-Specific Analysis

Chromatographic methods are fundamental for separating and quantifying 3,5-DNT, particularly when distinguishing it from other dinitrotoluene isomers and related compounds in complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a common analytical method for dinitrotoluene isomers, including 3,5-DNT. epa.govepa.gov Reversed-phase HPLC (RP-HPLC) is particularly attractive for the direct analysis of aqueous samples, such as wastewater. cdc.gov This technique enables the separation of dinitrotoluene isomers due to differences in their polarities and interactions with the stationary phase.

US EPA Method 8330B utilizes HPLC with a dual wavelength ultraviolet (UV) detector for the detection of certain explosive and propellant residues, such as 2,4- and 2,6-DNT, in various matrices like water, soil, or sediment. epa.govepa.govepa.gov While this method is established for the more common isomers, the analysis of 3,5-DNT often requires specific method development or optimization.

Research has explored different stationary phases to improve the separation of nitroaromatic compounds by HPLC. A diol functionalized column, for instance, has been shown to provide sensitive separation of dinitrotoluene and aminodinitrotoluene isomers with UV detection. plos.org This approach demonstrated improved resolution and reduced solvent consumption compared to some traditional methods like EPA Method 8330 using a C18 column. plos.org Another study highlighted the development of a biphenyl column as a confirmation column for explosives analysis by HPLC, offering different selectivity compared to C18 columns and improved resolution over cyano phases for EPA Method 8330 explosives. chromtech.com.au

Gas Chromatography (GC) with Various Detectors (e.g., ECD, MS)

Gas chromatography is another widely used technique for the determination of dinitrotoluene isomers. epa.govepa.govnih.govnih.gov GC is often coupled with various detectors to achieve sensitivity and selectivity for nitroaromatic compounds.

The Electron Capture Detector (ECD) is particularly useful for the analysis of nitro-energetic compounds like dinitrotoluenes due to their high electron affinity. epa.govnih.govoup.com EPA Method 8095, for example, uses capillary-column GC with an ECD to analyze explosives, including 2,4- and 2,6-DNT, in water and soil. epa.govepa.gov Capillary GC columns with ECD have been developed for detecting 2,4-DNT in air and surface particulate samples. epa.govepa.gov While ECD offers high sensitivity for these compounds, its selectivity can be lower compared to other detectors. researchgate.net

Mass Spectrometry (MS) is a powerful detector for GC, providing both quantitative and qualitative information through the mass-to-charge ratio of ions and their fragments. researchgate.net GC-MS can be used for the detection of dinitrotoluenes in various matrices, including soil and groundwater. epa.govepa.gov EPA Method 8250 describes a packed column GC/MS technique for semivolatile organics, including aromatic nitro compounds, in solid waste matrices, soils, and groundwater. nih.gov GC-MS offers the advantage of identifying unknown compounds in complex matrices. oup.com

Other detectors used in conjunction with GC for dinitrotoluene analysis include Flame Ionization Detector (FID), Hall electrolytic conductivity detector, thermionic specific detector, and Fourier transform infrared (FTIR). epa.govepa.gov While FID is commonly used, it shows lower sensitivity to explosives compared to detectors like ECD or nitrogen-phosphorus detector (NPD). bibliotekanauki.pl

Spectroscopic and Mass Spectrometric Approaches

Beyond their use as GC detectors, mass spectrometry and other spectroscopic methods play crucial roles in the research of 3,5-DNT, particularly for identifying metabolites and studying molecular properties.

Mass Spectrometry (MS) for Metabolite Identification

Mass spectrometry is essential for the identification of metabolites of dinitrotoluenes. While GC-MS and LC-MS are classic methods for identifying xenobiotic metabolites, some unstable intermediates may pose challenges for these techniques. oup.com

Research on the degradation of dinitrotoluenes by bacteria has utilized mass spectrometry, often in conjunction with chromatographic separation, to identify metabolic products. For example, mass spectral analysis, along with UV-Vis and NMR, was used to identify 3-methyl-4-nitrocatechol as a metabolite of 2,6-DNT degradation by certain bacterial strains. asm.org

For unstable metabolites like hydroxylamino-dinitrotoluenes (HADNTs), which are products of 2,4,6-trinitrotoluene (TNT) metabolism, obtaining mass spectra using traditional LC-MS or GC-MS can be difficult due to their spontaneous breakdown. oup.com Techniques like laser time-of-flight MS, applied after separation by thin-layer chromatography (TLC), have been successfully used to identify such unstable compounds. oup.com

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of polar metabolites of explosives. Studies have investigated the ionization and fragmentation behavior of various nitro and aminonitrobenzoic acids using LC/ESI-MS/MS in negative ion mode, which is often preferred for electronegative nitro groups. researchgate.net

Other Spectroscopic Methods (e.g., UV-Vis Spectrophotometry)

Ultraviolet-Visible (UV-Vis) spectrophotometry is another spectroscopic technique used in the analysis of dinitrotoluenes, often in conjunction with chromatographic methods. UV detection is commonly used in HPLC for analyzing nitroaromatic compounds. nih.gov

UV-Vis spectroscopy can be used to study the electronic structure and properties of dinitrotoluenes. For instance, UV-Vis analysis has been conducted in studies investigating the molecular structure and charge transfers in related dinitrotoluene compounds. researchgate.net Spectrophotometry has also been used historically for the detection of explosives and for the determination of 2,4-dinitrotoluene in biological samples after derivatization to produce a colored complex. nih.goviarc.fr

While UV-Vis detection in HPLC is widely applied, the specific wavelengths used depend on the analytes. For instance, UV-Vis detectors in EPA Method 8330 are typically set to 254 nm, but some compounds may not absorb strongly at this wavelength. clu-in.orgs4science.at Gas phase UV detection coupled with GC has also been explored for explosive analysis, enabling the recording of UV spectra for compounds like 2,4-DNT. diva-portal.org This can be useful for identification and quantification, particularly for isomers. diva-portal.org

Method Development and Validation for Trace-Level Detection

Achieving accurate and reliable detection of 3,5-DNT at trace levels in various complex matrices requires rigorous method development and validation. This involves optimizing sample preparation, chromatographic separation, and detection parameters, as well as establishing performance characteristics such as sensitivity, accuracy, and precision.

Sample preparation is a critical step for trace analysis. Methods like pressurized fluid extraction and sonic extraction have been used to recover dinitrotoluenes from solid matrices like soil for subsequent chromatographic analysis. epa.govepa.govcdc.gov For aqueous samples, techniques such as continuous countercurrent liquid-liquid extraction and solid-phase extraction (SPE) are employed to concentrate the analytes before analysis. epa.govepa.govcdc.govclu-in.org EPA Method 8330 provides extraction procedures for soils, sediments, and water samples, with SPE being a preferred method for low-level aqueous samples. epa.gov

Method validation typically involves evaluating parameters such as selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). akjournals.com While EPA methods like 8095 (GC-ECD) and 8330 (HPLC-UV) provide established procedures for some dinitrotoluene isomers, there are currently no EPA-approved analytical methods specifically for the lesser common isomers, including 3,5-DNT. epa.govepa.gov This highlights the need for developing and validating specific methods for 3,5-DNT when its analysis is required.

Research efforts focus on developing highly sensitive and selective methods for trace explosive detection. Techniques like LC-MS/MS have been developed for the rapid and simple analysis of trace levels of explosives, including TNT, in soil, demonstrating high recoveries and low LOD/LOQ values. akjournals.com While this specific study focused on other explosives, the principles of method development and validation for trace analysis using LC-MS/MS are applicable to 3,5-DNT. Novel sample introduction and ionization methods coupled with mass spectrometry are also being investigated for trace explosive detection, aiming for low detection limits. mdpi.com

The performance characteristics of analytical methods for dinitrotoluenes can vary depending on the technique and matrix. For instance, the estimated detection limit for 2,4-DNT using reversed-phase HPLC in wastewater has been reported as 10 µg/L. epa.govcdc.gov GC-ECD methods can offer high sensitivity for dinitrotoluenes, with some studies reporting detection limits in the ppb range for certain isomers. nih.govepa.gov LC-MS/MS methods can achieve even lower detection limits for some explosives in soil, in the ng/g range. akjournals.com

The development of robust and validated methods is crucial for accurate trace-level detection of 3,5-DNT in various research applications, particularly in environmental studies and those involving complex biological or environmental matrices where isomer-specific analysis is necessary.

Detection Limits and Quantitation in Complex Environmental Samples

The analysis of 3,5-Dinitrotoluene in complex environmental samples such as water, soil, and sediment necessitates the use of advanced analytical techniques capable of achieving low detection and quantitation limits amidst potentially interfering matrices. Common analytical methods for the determination of dinitrotoluene isomers, including 3,5-DNT, involve gas chromatography (GC) and high-performance liquid chromatography (HPLC). fishersci.comsigmaaldrich.comnih.govnih.gov

Gas chromatography is frequently coupled with sensitive detectors such as the electron capture detector (ECD) or mass spectrometry (MS). EPA Method 8090, a gas chromatographic method, is utilized for detecting nitroaromatics and cyclic ketones at ppb levels, employing an ECD for dinitrotoluenes. nih.gov Another method, EPA Method 8250, involves packed column gas chromatography/mass spectrometry for the determination of semivolatile organics, including aromatic nitro compounds, in various solid waste matrices, soils, and groundwater. nih.gov Capillary GC columns with ECD have been developed for detecting 2,4-DNT in air and surface particulate samples, and these methods can often be adapted for other DNT isomers. fishersci.com EPA SW-846 Method 8095 also uses capillary-column GC with an ECD for the analysis of explosives like 2,4- and 2,6-DNT in water and soil. sigmaaldrich.com

High-performance liquid chromatography is another widely used technique, often employing ultraviolet (UV) or electrochemical detection. HPLC techniques have been specifically used for the low-level detection of isomeric dinitrotoluenes, including the 3,5-isomer. nih.govuni.lu EPA Method 8330B, an HPLC method utilizing a dual wavelength UV detector, is applied for the detection of certain explosive and propellant residues, such as 2,4- and 2,6-DNT, at ppb levels in water, soil, or sediment. fishersci.com EPA SW-846 Method 8330A is a similar HPLC-UV method for explosives in water, soil, or sediment. sigmaaldrich.com HPLC with electrochemical detection (HPLC-EC) has demonstrated effectiveness in detecting trace compounds, with reported detection limits ranging from 1 to 40 pg/L. labsolu.ca

Advanced sample preparation techniques are often coupled with these analytical methods to enhance sensitivity and reduce matrix effects. For instance, a method employing ultrasonic-assisted dispersive magnetic ionic liquid/magnetic solid wire microextraction (UA-DMIL/MSW-ME) combined with GC-MS achieved detection and quantification limits lower than 0.07 µg/L for nitrotoluene compounds in soil and water samples. virtualchemistry.org

While specific detection limits for 3,5-DNT can vary depending on the matrix and the specific method configuration, the application of these advanced chromatographic and extraction techniques allows for the quantitation of 3,5-DNT at environmentally relevant concentrations.

Challenges in Analyzing Minor Dinitrotoluene Isomers

Analyzing minor dinitrotoluene isomers, such as 3,5-DNT, presents distinct challenges primarily due to their typically low concentrations in environmental samples compared to the dominant isomers, 2,4-DNT and 2,6-DNT. Technical grade DNT, a common source of environmental contamination, contains 3,5-DNT at levels significantly lower than the major isomers, often less than 1%. fishersci.comsigmaaldrich.comfishersci.ca This low abundance necessitates highly sensitive analytical techniques and efficient sample enrichment procedures to achieve reliable detection and accurate quantitation.

A significant challenge is the limited availability of analytical methods specifically developed and validated for the minor DNT isomers. While methods for "dinitrotoluene isomers" exist and chromatographic techniques like GC and HPLC are capable of separating various isomers, many standard regulatory methods, such as certain EPA methods, have been primarily validated for the more prevalent 2,4- and 2,6-DNT. fishersci.comsigmaaldrich.com For example, there are currently no EPA approved analytical methods specifically for the four lesser isomers: 2,3-DNT, 2,5-DNT, 3,4-DNT, and 3,5-DNT. fishersci.com

Furthermore, the chemical similarities between the DNT isomers can pose challenges for complete chromatographic separation, particularly in complex environmental matrices containing numerous other compounds. Although advanced columns and optimized chromatographic conditions can improve separation, co-elution with matrix components or other isomers can still occur, potentially affecting quantitation accuracy.

Thermal degradation during GC analysis can also be a concern for some nitroaromatic compounds, which has contributed to the development and use of HPLC methods as an alternative. nih.gov Ensuring the stability of 3,5-DNT during sample preparation and analysis is crucial for accurate results.

Overcoming these challenges often requires the development and application of specialized extraction and cleanup procedures to isolate and concentrate the minor isomers from the sample matrix before analysis. The use of highly selective and sensitive detectors, such as mass spectrometers, can also aid in identifying and quantifying minor isomers even in the presence of co-eluting compounds, based on their unique mass fragmentation patterns.

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation, primarily mediated by microorganisms, plays a crucial role in the transformation and removal of 3,5-DNT from contaminated environments. epa.govcdc.govcswab.org

Aerobic Biodegradation Pathways

Aerobic biodegradation of dinitrotoluenes can occur, and the catabolic pathways for the predominant isomers are known. cswab.org While 3,5-DNT is generally considered less readily biodegradable than isomers like 2,4-DNT, some microbial activity has been observed. nih.gov In some cases, co-metabolism with additional carbon sources, such as yeast extract, has been shown to facilitate the degradation of 3,5-DNT in water. nih.gov For other DNT isomers, aerobic pathways often involve the reduction of nitro groups to amino groups, hydroxylation, and potential ring cleavage, leading to mineralization under favorable conditions. cswab.orgunesp.br However, incomplete transformation leading to the accumulation of potentially toxic intermediates can also occur. cswab.org

Anaerobic Biodegradation Pathways and Intermediate Formation

Anaerobic biodegradation of dinitrotoluenes can also take place, often involving the reductive transformation of the nitro groups. epa.govcdc.govcswab.org Under anaerobic conditions, microorganisms can reduce the nitro groups of 3,5-DNT to form amino-nitro intermediates. cdc.gov While productive anaerobic pathways leading to complete mineralization of dinitrotoluenes are not as well-established as aerobic pathways, reductive transformations are common. cswab.org Studies on the anaerobic degradation of other nitroaromatic compounds like 2,4-dinitrotoluene have identified intermediates such as amino-nitrotoluenes and diaminotoluenes, formed through sequential reduction of the nitro groups. cdc.govresearchgate.net The specific intermediates formed during the anaerobic degradation of 3,5-DNT would likely follow similar reductive steps.

Data Table: Abiotic Degradation Half-lives

| Process | Medium | Estimated Half-life | Conditions | Source |

| Reaction with Hydroxyl Radicals (Vapor-phase) | Air | ~92 days | 25 °C, 5x10⁵ OH radicals/cm³ | nih.gov |

| Direct Photolysis | Water | Slower than 2,4-DNT | Sunlight exposure, based on quantum yield | nih.gov |

Note: Specific half-life data for 3,5-DNT photolysis in various water types were not explicitly available in the provided text, but comparisons to other isomers are mentioned.

Data Table: Biotic Transformation Observations

| Process | Medium | Observation | Conditions | Source |

| Aerobic Degradation | Water | Not mineralized, co-metabolism observed with yeast extract | Searsville Pond water, Waconda Bay water | nih.gov |

| Aerobic Degradation | Soil/Water | Susceptible to microbial degradation | Contaminated systems | cswab.org |

| Anaerobic Degradation | Water/Soil | Reductive transformation to amino-nitro intermediates | Indigenous microorganisms in contaminated sites | cdc.gov |

| Anaerobic Degradation | Water/Soil | Reductive transformation of nitro groups | Anaerobic conditions | cswab.org |

Role of Microbial Communities and Specific Strains in this compound Transformation

Microorganisms are central to the transformation and degradation of 3,5-DNT in various environmental matrices. The ability of bacteria to degrade nitroaromatic compounds is well-documented, with specific strains and communities exhibiting distinct metabolic capabilities researchgate.netmdpi.com. While much research has focused on the degradation of other DNT isomers like 2,4-DNT and 2,6-DNT, microbial activity is also relevant to the fate of 3,5-DNT.

Microbial communities in contaminated soils and activated sludge have been shown to transform dinitrotoluenes cdc.gov. Studies on related nitroaromatic compounds like TNT indicate that a wide range of aerobic microorganisms from different taxonomic groups have the potential to transform nitro organic explosives mdpi.comresearchgate.net. Specific bacterial strains capable of degrading dinitrotoluenes have been isolated and characterized. For instance, Burkholderia sp. strain DNT and Burkholderia cepacia R34 are known for their ability to mineralize 2,4-DNT through an oxidative pathway nih.govdtic.milnih.gov. Hydrogenophaga palleronii strain JS863 and Burkholderia cepacia strain JS850 have been shown to grow on 2,6-DNT as a sole carbon and nitrogen source, utilizing a different degradation pathway nih.govdtic.mil. While these studies primarily focus on 2,4- and 2,6-DNT, they highlight the diverse microbial capabilities within environments exposed to nitroaromatic compounds, suggesting the potential for similar mechanisms to act on 3,5-DNT.

The transformation often begins with the reduction of nitro groups researchgate.netresearchgate.net. Under anaerobic conditions, complete transformation of 2,4-DNT to 2,4-diaminotoluene has been observed using activated sludge, with 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene as intermediates cdc.gov. Aerobic bacteria typically transform TNT (and likely other nitrotoluenes) through a mechanism involving the reduction of nitro groups to amino derivatives researchgate.netmdpi.com.

Fungi, such as the white rot basidiomycete Phanerochaete chrysosporium, have also demonstrated the ability to mineralize dinitrotoluenes asm.orgpnnl.gov. P. chrysosporium can mineralize 2,4-dinitrotoluene under ligninolytic conditions asm.org.

Enzymatic Mechanisms of Nitro Group Reduction and Aromatic Ring Cleavage

The microbial degradation of 3,5-DNT, like other nitroaromatic compounds, involves specific enzymatic reactions, primarily the reduction of nitro groups and, in some cases, the cleavage of the aromatic ring researchgate.netasm.org.

Nitro group reduction is a common initial step in the microbial transformation of nitroaromatic compounds, especially under anaerobic or low-oxygen conditions, and can also occur aerobically mdpi.comresearchgate.net. This process is catalyzed by enzymes called nitroreductases researchgate.netresearchgate.net. These enzymes typically utilize NAD(P)H as a reducing equivalent to sequentially reduce nitro groups (-NO2) to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH2) groups researchgate.net. For dinitrotoluenes, this can lead to the formation of aminonitrotoluenes and diaminotoluenes cdc.govunl.edu.

Aromatic ring cleavage is necessary for the complete mineralization of 3,5-DNT. This process often occurs after the reduction of nitro groups or their removal asm.org. Enzymes involved in ring cleavage can be dioxygenases or monooxygenases, which open the aromatic ring, leading to the formation of aliphatic intermediates that can then be further metabolized mdpi.comnih.gov. For example, in the degradation of 2,4-DNT by Burkholderia sp. strain DNT, a meta ring cleavage pathway is involved after the removal of nitro groups nih.gov. Phanerochaete chrysosporium utilizes intracellular cell extracts to cleave the ring of a key intermediate, 1,2,4-trihydroxybenzene, producing 1-ketoadipic acid asm.org.

In some oxidative pathways, dioxygenases can catalyze the initial oxidation and removal of a nitro group, inserting hydroxyl groups onto the aromatic ring and releasing nitrite mdpi.comnih.gov. This can lead to the formation of nitrocatechols, which are then substrates for ring cleavage enzymes nih.govnih.gov.

Identification and Characterization of Transformation Products and Metabolites

The microbial transformation of 3,5-DNT yields a variety of intermediate products and metabolites, depending on the specific microbial community and environmental conditions (aerobic or anaerobic) researchgate.netasm.org. While specific studies focusing solely on 3,5-DNT metabolites are less prevalent in the provided results compared to other DNT isomers, the general pathways for dinitrotoluene degradation provide insights into potential transformation products.

Under reductive conditions, the nitro groups of dinitrotoluenes are typically reduced sequentially. This can lead to the formation of aminonitrotoluenes and diaminotoluenes cdc.govunl.edu. For 2,4-DNT, common intermediates include 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, eventually leading to 2,4-diaminotoluene cdc.gov. Similarly, 3,5-DNT would likely be transformed through 3-amino-5-nitrotoluene and 3,5-diaminotoluene.

Hydroxylamino- and nitroso- derivatives can also be formed as intermediates during the reductive pathway cdc.govunl.edu. These highly reactive compounds can sometimes lead to the formation of condensation products like azoxy compounds unl.edu.

Under aerobic conditions, especially in the presence of specific oxygenases, the degradation can involve the removal of nitro groups as nitrite and the formation of hydroxylated aromatic compounds like nitrocatechols nih.govnih.gov. These compounds are then subject to ring cleavage. For instance, 2,6-DNT is converted to 3-methyl-4-nitrocatechol by a dioxygenation reaction nih.govdtic.mil.

The specific metabolites identified can provide crucial information about the degradation pathways active in a particular environment. Characterization of these products is often done using techniques such as HPLC-UV and mass spectrometry dtic.milpnnl.gov.

Here is a table summarizing potential transformation products based on known dinitrotoluene degradation pathways:

| Compound Name | Potential Formation Pathway |

| 3-Amino-5-nitrotoluene | Nitro group reduction |

| 3,5-Diaminotoluene | Nitro group reduction |

| Hydroxylaminonitrotoluene derivatives | Nitro group reduction intermediate |

| Nitrocatechol derivatives | Oxidative pathway (denitration and hydroxylation) |

| Ring cleavage products | Aromatic ring opening |

Factors Influencing Degradation Rates in Environmental Systems (e.g., pH, redox conditions, nutrient availability)

The rate and extent of 3,5-DNT degradation in environmental systems are influenced by a complex interplay of physical, chemical, and biological factors mdpi.comresearchgate.net. Key among these are pH, redox conditions, and nutrient availability researchgate.netWeather information for query: factors influencing this compound degradation rates pH redox nutrient availability [2] [6] [14]uni.lu.

pH: The pH of the environment can significantly impact the activity of microorganisms and the stability of the nitroaromatic compounds and their metabolites researchgate.net. While one study on TNT transformation by P. aeruginosa strain MX indicated that the transformation rate was not affected by pH, the accumulation of hydroxylaminodinitrotoluenes was higher at pH 5.0 compared to pH 8.0 unl.edu. Different enzymes involved in degradation also have optimal pH ranges pnnl.gov. For example, the conversion of 3-methyl-4-nitrocatechol by cell extracts of Hydrogenophaga palleronii strain JS863 and Burkholderia cepacia strain JS850 was inhibited at pH 4 and pH 11, with optimal activity between pH 7 and pH 10 nih.gov. The adsorption of TNT onto humic acids, which can affect its bioavailability for degradation, has also been observed to be pH dependent core.ac.uk.

Redox Conditions: Redox potential (aerobic vs. anaerobic) is a critical factor determining the dominant degradation pathways mdpi.comresearchgate.net. Reductive transformation of nitroaromatic compounds is favored under anaerobic conditions, leading to the formation of amino derivatives cdc.govcswab.org. Aerobic conditions, on the other hand, can support oxidative pathways involving oxygenases and ring cleavage, leading to more complete mineralization mdpi.comnih.gov. Studies have shown that complete biotransformation of 2,4-DNT can occur under anaerobic conditions cdc.gov.

Nutrient Availability: The availability of essential nutrients, such as carbon, nitrogen, and phosphorus, is crucial for microbial growth and activity, and thus directly influences the rate of biodegradation mdpi.comresearchgate.net. Microorganisms require a sufficient supply of nutrients to maintain their metabolic processes, including the synthesis of enzymes involved in degradation researchgate.net. The addition of easily degradable organic matter, like ethanol, has been shown to accelerate the reductive transformation of 2,4-DNT by supporting the growth of anaerobic bacteria cdc.gov. Nutrient supplementation is often considered in bioremediation strategies to optimize degradation efficiency mdpi.com. Insufficient nutrient supply can delay microbial growth and slow down the biodegradation process researchgate.net.

Other factors that can influence degradation rates include temperature, the presence of other pollutants, and the properties of the environmental matrix (e.g., soil type, organic carbon content, moisture) mdpi.comresearchgate.net.

Here is a table summarizing the influence of key factors on degradation:

| Factor | Influence on Degradation Rate | Notes |

| pH | Affects microbial enzyme activity and compound stability. | Optimal range varies depending on specific enzymes and microorganisms. |

| Redox Conditions | Determines dominant degradation pathway (reductive vs. oxidative). | Anaerobic favors reduction; Aerobic can support oxidation and mineralization. |

| Nutrient Availability | Supports microbial growth and metabolic activity. | Sufficient carbon, nitrogen, and phosphorus are essential for efficient degradation. |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12067 |

| 3-Amino-5-nitrotoluene | 20197131 |

| 3,5-Diaminotoluene | 7951 |

| 2-Amino-4-nitrotoluene | 20197131 |

| 4-Amino-2-nitrotoluene | 20197131 |

| 2,4-Diaminotoluene | 7252 |

| 2-Hydroxylamino-4,6-dinitrotoluene | 5484169 |

| 3-methyl-4-nitrocatechol | Not found in search results |

| 1,2,4-trihydroxybenzene | Not found in search results |

| 1-ketoadipic acid | Not found in search results |

This compound (3,5-DNT), a nitroaromatic compound, is an environmental contaminant that can arise from industrial processes and the breakdown of explosives like TNT nih.govnih.gov. Its persistence and potential impact necessitate an understanding of its fate in various environmental compartments. Transformation and degradation pathways, particularly those mediated by microorganisms, play a crucial role in mitigating the presence of 3,5-DNT in contaminated soils and water mdpi.comresearchgate.net. These processes involve a series of biochemical reactions influenced by the surrounding environmental conditions.

Environmental Transformation and Degradation Pathways of 3,5-dinitrotoluene

Identification and Characterization of Transformation Products and Metabolites

The microbial transformation of 3,5-DNT results in the formation of various intermediate products and metabolites, which vary depending on the microbial species and environmental conditions researchgate.netasm.org. Based on the known degradation pathways for other dinitrotoluene isomers, potential transformation products of 3,5-DNT can be inferred.

Under reductive conditions, the sequential reduction of nitro groups is expected to yield 3-amino-5-nitrotoluene and 3,5-diaminotoluene cdc.govunl.edu. Hydroxylamino- and nitroso- derivatives are also likely intermediates in this reductive pathway cdc.govunl.edu. These intermediates can sometimes undergo condensation reactions to form azoxy compounds unl.edu.

Under aerobic conditions, particularly when oxidative pathways are active, the degradation may involve the removal of nitro groups as nitrite and the formation of hydroxylated aromatic compounds such as nitrocatechols nih.govnih.gov. These compounds are subsequently subject to ring cleavage. For example, 2,6-DNT is transformed into 3-methyl-4-nitrocatechol via a dioxygenation reaction nih.govdtic.mil.

Identifying and characterizing these transformation products, often using techniques like HPLC-UV and mass spectrometry, is crucial for understanding the specific degradation pathways active in a given environment dtic.milpnnl.gov.

Here is a table outlining potential transformation products based on observed dinitrotoluene degradation pathways:

| Compound Name | Potential Formation Pathway |

| 3-Amino-5-nitrotoluene | Nitro group reduction |

| 3,5-Diaminotoluene | Nitro group reduction |

| Hydroxylaminonitrotoluene derivatives | Intermediate in nitro group reduction |

| Nitrocatechol derivatives | Oxidative pathway (denitration and hydroxylation) |

| Ring cleavage products | Aromatic ring opening |

Factors Influencing Degradation Rates in Environmental Systems (e.g., pH, redox conditions, nutrient availability)

The rate and efficiency of 3,5-DNT degradation in the environment are governed by a combination of physical, chemical, and biological factors mdpi.comresearchgate.net. Among the most influential are pH, redox conditions, and the availability of nutrients researchgate.netWeather information for query: factors influencing this compound degradation rates pH redox nutrient availability [2] [6] [14]uni.lu.

Redox Conditions: The redox potential of the environment (aerobic or anaerobic) is a critical determinant of the dominant degradation pathways mdpi.comresearchgate.net. Anaerobic conditions favor reductive transformations of nitroaromatic compounds, leading to the formation of amino derivatives cdc.govcswab.org. Conversely, aerobic environments can support oxidative pathways involving oxygenases and subsequent ring cleavage, which can lead to more complete mineralization mdpi.comnih.gov. Complete biotransformation of 2,4-DNT has been observed under anaerobic conditions cdc.gov.

Nutrient Availability: The presence of sufficient nutrients, including carbon, nitrogen, and phosphorus, is essential for supporting microbial growth and metabolic activity, thereby influencing the rate of biodegradation mdpi.comresearchgate.net. Microorganisms require these nutrients to synthesize the enzymes necessary for degradation researchgate.net. The addition of readily available organic substrates, such as ethanol, has been shown to enhance the reductive transformation of 2,4-DNT by stimulating the growth of anaerobic bacteria cdc.gov. Nutrient supplementation is a common strategy in bioremediation to improve degradation efficiency mdpi.com. Conversely, nutrient limitations can impede microbial growth and slow down the biodegradation process researchgate.net.

Other environmental factors, such as temperature, the presence of co-contaminants, and the physical and chemical properties of the soil or water matrix (e.g., organic carbon content, moisture level), can also influence the rate of 3,5-DNT degradation mdpi.comresearchgate.net.

Here is a table summarizing the influence of key environmental factors on the degradation of dinitrotoluenes:

| Factor | Influence on Degradation Rate | Notes |

| pH | Affects microbial enzyme activity and compound stability. | Optimal range is enzyme and organism specific; can influence intermediate accumulation and adsorption. |

| Redox Conditions | Dictates the primary degradation pathway (reductive vs. oxidative). | Anaerobic conditions favor reduction; aerobic conditions can support oxidation and mineralization. |

| Nutrient Availability | Supports microbial growth and metabolic activity. | Sufficient carbon, nitrogen, and phosphorus are crucial for efficient biodegradation rates. |

Toxicological Assessment and Mechanistic Studies of 3,5-dinitrotoluene

Comparative Toxicity of Dinitrotoluene Isomers, with Emphasis on 3,5-Dinitrotoluene

Studies comparing the toxicity of DNT isomers have revealed differences in their potency. In acute oral dose studies in rats and mice, 3,5-DNT was found to be the most potent of all DNT isomers, inducing weight loss and mortality within three days in rats dtic.milnih.gov. Cyanosis and anemia were observed following exposure to various DNT isomers, including 3,5-DNT nih.gov. Exposure to 2,4-DNT, 2,6-DNT, and 3,5-DNT resulted in decreased testes mass and degenerative histopathological changes nih.gov. While 2,4- and 2,6-DNT are classified as probable human carcinogens and have been shown to cause liver cancer in rats, no carcinogenicity studies have been specifically reported for the minor isomers, including 3,5-DNT epa.govgovinfo.govcdc.gov. Acute toxicity data for single isomers in aquatic species like fish and Daphnia magna indicate that the minor isomers, including 3,5-DNT, can be about an order of magnitude more toxic than the major 2,4- and 2,6-isomers oecd.org.

Metabolism of this compound in Biological Systems

The metabolism of dinitrotoluenes in biological systems is a complex process involving multiple pathways, primarily occurring in the liver and intestine iarc.frnih.gov.

Absorption, Distribution, and Excretion of Dinitrotoluenes

Dinitrotoluenes can be absorbed following oral, dermal, and inhalative exposure oecd.orgepa.goveuropa.eu. Once absorbed, these compounds are extensively metabolized, primarily in the liver iarc.fr. Studies in whole animals suggest that metabolites are eliminated in the bile and urine iarc.fr. Biliary excretion of glucuronide conjugates is considered an important pathway in dinitrotoluene disposition iarc.fr. Absorption and excretion of DNT generally occur rapidly, typically completed within 24 to 72 hours post-dosing epa.gov. 3,5-DNT has been shown to be absorbed from the gastrointestinal tract, metabolized, and excreted in the urine in rats dtic.mil.

Hepatic and Intestinal Metabolism, including Cytochrome P450 and Nitroreductase Activity

Metabolism of DNT involves both oxidation and reduction reactions iarc.fr. In the liver, the primary metabolic pathway involves oxidation of the methyl group to dinitrobenzyl alcohol, followed by conjugation with glucuronic acid iarc.frnih.gov. This oxidation is thought to be a cytochrome P450-dependent process nih.gov.

Reduction of the nitro groups primarily takes place in the intestine, largely carried out by intestinal microflora iarc.fr. The reductive capacity of intestinal microflora is significantly greater than that of the liver, approximately 1000-fold iarc.fr. Intestinal microflora are responsible for both the cleavage of glucuronic acid conjugates and the reduction of one or both nitro groups iarc.fr.

Studies with isolated perfused livers support the hypothesis that oxidation and conjugation are the primary routes for hepatic metabolism of DNT isomers iarc.fr.

Formation of Reactive Metabolites and Conjugates

The metabolism of dinitrotoluenes can lead to the formation of reactive metabolites iarc.fr. Following reduction of a nitro group in the intestine, the resulting aminonitrobenzyl alcohol can be reabsorbed and returned to the liver iarc.frnih.gov. Subsequent oxidation or conjugation with sulfate in the liver can produce unstable species capable of binding covalently to hepatic DNA and protein iarc.fr. Bioactivation of DNT in rats is thought to involve the oxidation of the methyl group, conjugation with glucuronic acid, biliary excretion, hydrolysis and nitro group reduction by intestinal microflora, reabsorption of the aminonitrobenzyl alcohol, and subsequent oxidation to a hydroxylamine by hepatic enzymes and conjugation nih.gov.

Genotoxicity and Mutagenicity Research

Research into the genotoxicity and mutagenicity of dinitrotoluenes, including 3,5-DNT, has been conducted using various in vitro and in vivo assays researchgate.netdtic.miliarc.frnih.gov.

In Vitro and In Vivo Genotoxicity Assays (e.g., Comet Assay, Micronucleus Test, UDS)

In vitro studies on the genotoxicity of DNT isomers have yielded conflicting data researchgate.net. This compound did not induce gene mutation in Chinese hamster ovary cells with or without metabolic activation iarc.fr. It also did not induce unscheduled DNA synthesis (UDS) in primary rat hepatocytes in vitro iarc.fr.

In vivo genotoxicity studies provide a more comprehensive picture, as they account for the complex metabolic processes occurring in the whole organism researchgate.netnih.gov. The genotoxicity of DNT isomers has been assessed in vivo using assays such as the alkaline Comet assay and the peripheral blood micronucleus assay in rats researchgate.netnih.gov.

In a study using these assays in male Sprague-Dawley rats following 14-day oral exposure, treatment with 3,5-DNT did not induce DNA damage in liver cells as measured by the Comet assay researchgate.netnih.gov. Furthermore, 3,5-DNT did not increase the frequency of micronucleated reticulocytes (MN-RET) in peripheral blood, indicating no induction of chromosomal damage under the tested conditions researchgate.netnih.gov. In contrast, 2,6-DNT did induce DNA damage in liver tissue in the same study researchgate.netnih.gov.

Previous in vitro genotoxicity assays often failed to predict the carcinogenic activity of DNT isomers, highlighting the importance of in vivo studies that consider the metabolic activation of DNT in the target organ nih.gov.

Summary of In Vivo Genotoxicity Assay Results for DNT Isomers

| Isomer | Species | Assay | Tissue/Cells | Result (DNA Damage) | Result (Chromosomal Damage) | Reference |

| 3,5-DNT | Sprague-Dawley Rat | Alkaline Comet Assay | Liver cells | Negative | N/A | researchgate.netnih.gov |

| 3,5-DNT | Sprague-Dawley Rat | Micronucleus Assay | Peripheral blood | N/A | Negative | researchgate.netnih.gov |

| 2,6-DNT | Sprague-Dawley Rat | Alkaline Comet Assay | Liver tissue | Positive | N/A | researchgate.netnih.gov |

| 2,6-DNT | Sprague-Dawley Rat | Micronucleus Assay | Peripheral blood | Negative | researchgate.netnih.gov | |

| 2,4-DNT | Sprague-Dawley Rat | Alkaline Comet Assay | Liver cells | Negative | N/A | researchgate.netnih.gov |

| 2,4-DNT | Sprague-Dawley Rat | Micronucleus Assay | Peripheral blood | N/A | Negative | researchgate.netnih.gov |

| 2,3-DNT | Sprague-Dawley Rat | Alkaline Comet Assay | Liver cells | Negative | N/A | researchgate.netnih.gov |

| 2,3-DNT | Sprague-Dawley Rat | Micronucleus Assay | Peripheral blood | N/A | Negative | researchgate.netnih.gov |

| 2,5-DNT | Sprague-Dawley Rat | Alkaline Comet Assay | Liver cells | Negative | N/A | researchgate.netnih.gov |

| 2,5-DNT | Sprague-Dawley Rat | Micronucleus Assay | Peripheral blood | N/A | Negative | researchgate.netnih.gov |

| 3,4-DNT | Sprague-Dawley Rat | Alkaline Comet Assay | Liver cells | Negative | N/A | researchgate.netnih.gov |

| 3,4-DNT | Sprague-Dawley Rat | Micronucleus Assay | Peripheral blood | N/A | Negative | researchgate.netnih.gov |

Note: N/A indicates the assay was not conducted for that specific endpoint.

DNA Damage and Adduct Formation

Research into the direct DNA-damaging potential of this compound in mammalian systems has yielded limited evidence. In vitro studies using mammalian cells in culture have indicated that 3,5-DNT did not induce DNA damage or mutations inchem.org. Further in vivo investigations utilizing the alkaline Comet assay in male Sprague-Dawley rats similarly found that treatment with 3,5-DNT did not induce DNA damage in liver cells at the tested doses researchgate.net. One source explicitly states that no studies were located regarding DNA damage for 3,5-DNT using the Comet assay cdc.gov. While DNA binding and adduct formation have been reported for other dinitrotoluene isomers, such as 2,4-dinitrotoluene in rat liver, comprehensive data specifically detailing DNA adduct formation by 3,5-DNT in mammalian systems were not available to the IARC Working Group in one evaluation inchem.orgiarc.fr.

Mechanistic Insights into Genotoxic Effects

The genotoxic potential of dinitrotoluenes generally is understood to involve bioactivation to form reactive intermediates cdc.gov. Studies suggest that metabolism within the gut and liver is a necessary step for converting dinitrotoluenes into genotoxic compounds researchgate.net. While 3,5-DNT has demonstrated mutagenic activity in bacterial test systems, such as the S. typhimurium reverse mutation test, both without and with metabolic activation by rat liver S9, its behavior differs in mammalian cells iarc.fr. 3,5-DNT did not induce gene mutations in Chinese hamster ovary cells, irrespective of the presence of rat liver preparations for metabolic activation iarc.fr. Furthermore, it did not induce unscheduled DNA synthesis in primary rat hepatocytes in vitro iarc.fr. These findings suggest potential differences in metabolic pathways or cellular responses between bacterial and mammalian systems regarding the genotoxicity of 3,5-DNT.

Carcinogenicity Studies and Classification

Evaluation of Carcinogenic Potential in Experimental Models

Based on available research, the evidence regarding the carcinogenicity of this compound in experimental animals is considered inadequate inchem.orgnih.gov. Specific carcinogenicity studies focused solely on the 3,5-DNT isomer have not been reported in some evaluations cdc.gov.

Human Carcinogenicity Data and IARC Classification

Similarly, there is inadequate evidence to classify the carcinogenicity of this compound in humans inchem.orgnih.gov. The International Agency for Research on Cancer (IARC) has evaluated 3,5-DNT and classified it under Group 3 inchem.orgnih.govnih.govcdc.govwho.int. This classification indicates that this compound is "not classifiable as to its carcinogenicity to humans" due to the lack of sufficient data from both human and animal studies .

Reproductive and Developmental Toxicity Research

Impact on Testicular Function and Spermatogenesis

Acute-duration studies in animals have identified the reproductive system as a potential target for toxicity induced by dinitrotoluenes cdc.gov. While extensive data on the reproductive and developmental toxicity of 3,5-DNT are limited compared to other isomers, a 14-day oral gavage study in male Sprague-Dawley rats provided specific findings researchgate.netanses.fr. This study reported that exposure to 3,5-DNT resulted in a significant decrease in testes size and weight anses.fr. Histopathological examination revealed degeneration of the seminiferous tubules and the formation of multinucleated giant cells in the testes anses.fr.

The observed effects on testicular function and spermatogenesis in this study are summarized in the table below:

| Endpoint | Species (Strain) | Exposure Duration | Finding | Reference |

| Decreased Testes Size and Weight | Rat (Sprague-Dawley) | 14 days | Significant decrease observed. | anses.fr |

| Degeneration of Seminiferous Tubules | Rat (Sprague-Dawley) | 14 days | Observed. | anses.fr |

| Multinucleated Giant Cell Formation in Testes | Rat (Sprague-Dawley) | 14 days | Observed. | anses.fr |

| Decreased Testes Mass | Rat (Sprague-Dawley) | 14 days | Observed. | researchgate.net |

| Degenerative Histopathological Changes | Rat (Sprague-Dawley) | 14 days | Observed in testes. | researchgate.net |

It is important to note that while other dinitrotoluene isomers, such as 2,4- and 2,6-DNT, have been more extensively studied and linked to effects like decreased spermatogenesis and testicular atrophy in various animal models, the 14-day rat study provides direct evidence of testicular effects for 3,5-DNT cdc.govnih.govnih.govindustrialchemicals.gov.au. No studies were found regarding reproductive or developmental effects in humans or animals following inhalation exposure specifically to 3,5-DNT cdc.gov.

Future Research Directions and Emerging Topics in 3,5-dinitrotoluene Studies

Refined Mechanistic Studies on 3,5-Dinitrotoluene Toxicity and Bioactivation

Understanding the precise mechanisms by which 3,5-DNT exerts its toxic effects and undergoes bioactivation is a critical area for future research. The toxicity of dinitrotoluenes (DNTs), including 3,5-DNT, is known to involve bioactivation leading to the formation of reactive intermediates. cdc.govgovinfo.gov This metabolic process typically begins in the liver and involves oxidation by cytochrome P450 enzymes and conjugation with glucuronic acid, resulting in metabolites such as dinitrobenzyl alcohol glucuronide. cdc.govgovinfo.gov